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Compound of Interest

Chlorotris(triphenylphosphine)cob
alt(l)

Cat. No.: B3028666

Compound Name:

Introduction: Chlorotris(triphenylphosphine)cobalt(l), with the chemical formula
[(CeHs)3P]3CoCl, is a significant coordination complex in the field of organometallic chemistry
and homogeneous catalysis. This air and moisture-sensitive, brown crystalline powder serves
as a versatile precursor for generating catalytically active cobalt species.[1][2][3] While
historically overshadowed by rhodium in certain industrial applications, cobalt catalysis is
experiencing a resurgence due to its cost-effectiveness and unique reactivity. This guide
provides an in-depth exploration of the application of chlorotris(triphenylphosphine)cobalt(l)
and its derivatives in carbonylation processes, offering detailed protocols and mechanistic
insights for researchers in synthetic chemistry and drug development.

Physicochemical Properties of
Chlorotris(triphenylphosphine)cobalt(l)
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Property Value Reference
CAS Number 26305-75-9 [4]
Molecular Formula Cs4HasCICoPs [1][4]
Molecular Weight 881.24 g/mol

Appearance Brown powder [11[3]
Melting Point 135-139 °C (decomposes) [4]
Solubility Insoluble in water [1114]
Sensitivity Air and moisture sensitive [1][5]

Section 1: The Foundation - Cobalt-Catalyzed
Hydroformylation

Hydroformylation, or "oxo synthesis," is a cornerstone of industrial organic synthesis, involving
the addition of carbon monoxide (CO) and hydrogen (Hz) across an alkene double bond to form
aldehydes.[6][7] This process is fundamental for producing bulk chemicals that are precursors
to alcohols, carboxylic acids, and amines.[6] While rhodium catalysts are known for high activity
under mild conditions, cobalt catalysts are valued for their utility, especially in the
hydroformylation of internal and branched olefins.[6][8]

The Heck-Breslow Catalytic Cycle

The generally accepted mechanism for hydroformylation using phosphine-modified cobalt
catalysts is the Heck-Breslow cycle. The active catalyst is not the Co(l) precursor itself, but the
cobalt tetracarbonyl hydride [HCo(CO)a4] or its phosphine-substituted analogue
[HCo(CO)3(PR3)], which is formed in situ under the reaction conditions of high pressure and
temperature.[6][9]

The cycle proceeds through several key steps:

o Ligand Dissociation: The 18-electron precatalyst, HCo(CO)s(PPhs), first dissociates a CO
ligand to form a coordinatively unsaturated 16-electron species.
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Olefin Coordination: The alkene substrate coordinates to the cobalt center.

Hydride Migration (Insertion): The cobalt-hydride bond adds across the alkene double bond,
forming an alkyl-cobalt intermediate. This step determines the regioselectivity (linear vs.
branched product).

CO Coordination: A molecule of carbon monoxide coordinates to the cobalt center.

Migratory Insertion: The alkyl group migrates to an adjacent carbonyl ligand, forming an acyl-
cobalt species.[9]

Oxidative Addition & Reductive Elimination: The cycle is typically completed by the oxidative
addition of Hz, followed by reductive elimination of the aldehyde product, regenerating the
active cobalt hydride catalyst.[7][9]

Main Pathway (Linear Aldehyde)

Heck-Breslow Hydroformylation Cycle

...........

ReH=CH:

nnnnnnnnnnnnnnnnnnnnnnnnn

(H(Acy)Co(CON(PP:)

(n-Alky)Co(CON(PPS)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://pubs.acs.org/doi/10.1021/cr8002533
https://en.wikipedia.org/wiki/Hydroformylation
https://pubs.acs.org/doi/10.1021/cr8002533
https://www.benchchem.com/product/b3028666?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Caption: The Heck-Breslow catalytic cycle for cobalt-catalyzed hydroformylation.

Protocol: Hydroformylation of 1-Octene

This protocol describes a typical batch hydroformylation process using a catalyst system
derived from chlorotris(triphenylphosphine)cobalt(l). The in situ formation of the active
hydride species is assumed under these conditions.

Materials and Reagents:

e Chlorotris(triphenylphosphine)cobalt(l)
o Triphenylphosphine (PPhs)

e 1-Octene (substrate)

o Toluene (solvent)

e Syngas (1:1 mixture of CO:H2)

o High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet,
pressure gauge, and thermocouple.

e Schlenk line and inert gas (Nitrogen or Argon)
o Gas chromatograph (GC) for analysis
Experimental Procedure:

o Catalyst Preparation: In a glovebox or under an inert atmosphere, add
chlorotris(triphenylphosphine)cobalt(l) (e.g., 0.25 mol% relative to olefin) and additional
triphenylphosphine ligand (ligand/Co ratio of 4:1 to 10:1) to the autoclave vessel.[10]

o Scientist's Note: The excess phosphine ligand is crucial. It helps to stabilize the catalyst,
prevent cobalt plating on the reactor walls, and influence the regioselectivity towards the
desired linear aldehyde by increasing steric bulk around the metal center.
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» Reactor Assembly: Seal the autoclave. Remove it from the glovebox and connect it to the
Schlenk line. Purge the vessel thoroughly with inert gas (3-5 cycles of vacuum/backfill).

» Addition of Substrate and Solvent: Using a cannula or syringe, add anhydrous toluene (e.qg.,
15 mL) followed by 1-octene.[10]

e Pressurization and Reaction:
o Move the sealed reactor to a shielded area.

o Pressurize the reactor with syngas (CO:Hz = 1:1) to the desired pressure (e.g., 100-200
bar).[8][10]

o Begin vigorous stirring (e.g., 600-1000 rpm) and heat the reactor to the target temperature
(e.g., 150-180 °C).[8][10]

o Causality Note: These high temperatures and pressures are necessary to facilitate the
formation of the active cobalt carbonyl hydride catalyst from the Co(l) precursor and to
drive the catalytic cycle forward.[8]

e Reaction Monitoring & Work-up:

[¢]

Maintain the reaction for the specified time (e.g., 12-16 hours), monitoring the pressure for
gas uptake.[10]

[¢]

After the reaction period, stop heating and allow the reactor to cool to room temperature.

o

Carefully vent the excess syngas in a well-ventilated fume hood.

[e]

Open the reactor and transfer the reaction mixture to a Schlenk flask for analysis.

e Analysis: Analyze the organic phase by GC to determine the conversion of 1-octene and the
selectivity for linear (nonanal) and branched aldehydes.

Typical Reaction Data
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Ligand/ Aldehyd Linear:
Substra Temp Pressur ) Convers .
Time (h) Co . e Yield Branche
te (°C) e (bar) . ion (%) .
Ratio (%) d Ratio
1- TPPTS/C
170 160-200 12-16 >95 ~60-65 ~40:60
Decene 0=4:1
Xantphos
1-Octene 150 80 4 >99 >08 92:8
/[Co=11
Propylen
180 200-300 2-4 (none) >05 >90 ~80:20

e

Data synthesized from multiple sources for illustrative purposes.[7][8][10]

Section 2: Advanced Applications - C-H Bond
Carbonylation

More recently, cobalt catalysis has been extended to the challenging field of C—H bond
functionalization. Cobalt-catalyzed carbonylation of C(sp?)—H bonds, particularly in substrates
containing a directing group, allows for the direct synthesis of complex cyclic structures like
imides from simple precursors.[11]

Mechanism Overview

These reactions typically proceed via a Co(ll)/Co(lll) catalytic cycle. The process involves:

o Directed C—H Activation: A directing group on the substrate (e.g., an aminoquinoline group
on a benzamide) coordinates to the cobalt catalyst, facilitating the cleavage of a nearby C-H
bond to form a cobaltacyclic intermediate.

o Oxidation: An oxidant promotes the formation of a Co(lll) species.
e CO Insertion: Carbon monoxide inserts into the Co(lll)-Carbon bond.[11]

e Reductive Elimination: The final C—N or C-O bond is formed via reductive elimination,
releasing the carbonylated product and regenerating a Co(l) or Co(ll) species to continue the
cycle.
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Caption: General experimental workflow for C-H bond carbonylation.
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Protocol: Directed Carbonylation of Aminoquinoline
Benzamide

This protocol is adapted from literature describing the synthesis of phthalimide derivatives.[11]

Materials and Reagents:

Co(OAC)2:4H20 (Cobalt(ll) acetate tetrahydrate, catalyst precursor)
Mn(OAc)s (Manganese(lll) acetate, co-catalyst/oxidant)[11]
N-(quinolin-8-yl)benzamide (Substrate)

Trifluoroethanol (TFE, solvent)[11]

Carbon Monoxide (CO, balloon pressure)

Standard glassware for organic synthesis

Experimental Procedure:

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-(quinolin-
8-yl)benzamide substrate (1.0 equiv), Co(OAc)2:4H20 (10 mol%), and Mn(OAc)s (2.0 equiv).
[11]

Solvent Addition: Add trifluoroethanol (TFE) as the solvent.

o Scientist's Note: TFE is a highly polar, non-coordinating solvent that has been shown to be
effective in promoting C-H activation reactions.

CO Atmosphere: Evacuate the vial and backfill with carbon monoxide from a balloon. Repeat
this process three times to ensure the atmosphere is saturated with CO.

Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically
complete within 24-48 hours.[11]

Work-up:
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o Upon completion (monitored by TLC or LC-MS), quench the reaction by adding water.
o Extract the product with an organic solvent such as ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SQOa, and filter.

 Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by
silica gel column chromatography to yield the desired imide product.

Section 3: Catalyst Synthesis and Handling

While commercially available, chlorotris(triphenylphosphine)cobalt(l) can be synthesized in
the lab. Freshly prepared catalyst often shows higher reactivity.[3]

Protocol: Synthesis of [(PPhs)sCoCl]

This procedure is modified from published methods.[3]

Under an N2 atmosphere, add cobalt(ll) chloride hexahydrate (CoClz:6H20, 1.0 equiv) to a
round-bottom flask.

» Add ethanol, followed by solid triphenylphosphine (PPhs, ~3.0 equiv). The solution will turn
from purple to blue.

» Heat the mixture to 70 °C, forming a light blue suspension.

e Against a positive flow of N2, carefully add sodium borohydride (NaBHa4, ~0.8 equiv). The
reaction will exotherm and turn green, then darken as a precipitate forms.

» Cool the reaction to room temperature and continue stirring until effervescence stops.

o Collect the precipitate by filtration in air. Wash the solid sequentially with ethanol, a small
amount of cold deionized water, more ethanol, and finally with hexanes.

Dry the greenish-brown solid in vacuo to yield chlorotris(triphenylphosphine)cobalt(l).[3]

Safety and Handling
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Chlorotris(triphenylphosphine)cobalt(l) is a hazardous chemical and must be handled with

appropriate precautions.[12][13]

Hazard Category

Description & Precautionary Statements

Harmful if swallowed, in contact with skin, or if

Acute Toxicity i

inhaled.[12][13] (H302 + H312 + H332)

Do not breathe dust. Wash hands thoroughly
Handling after handling. Use only in a well-ventilated area

or fume hood.[12][13] (P261, P264, P271)

Personal Protective Equipment (PPE)

Wear protective gloves, protective clothing, eye
protection (safety goggles), and a face shield.
[13] Use a dust mask (e.g., N95) for handling
the solid. (P280)

IF INHALED: Remove person to fresh air. IF ON
SKIN: Wash with plenty of soap and water. IF

First Aid . .
SWALLOWED: Rinse mouth and get medical
help.[12][13]

Store locked up in a dry, cool, and well-

Storage ventilated place under an inert atmosphere.[5]
[12] Keep container tightly closed.

Dispose of contents/container to an approved

Disposal waste disposal plant in accordance with local
regulations.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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